Termitomycesphin F

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

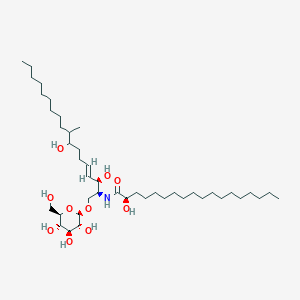

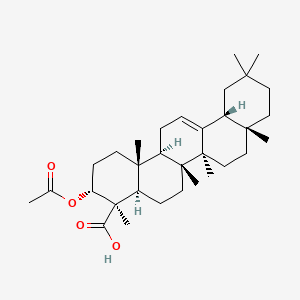

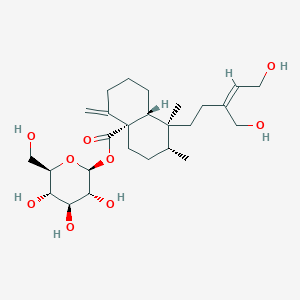

Termitomycesphin F is a natural product found in Termitomyces albuminosus with data available.

Applications De Recherche Scientifique

Neuritogenic Activity and Cellular Differentiation

Termitomycesphins, including Termitomycesphin F, are unique cerebrosides found in the edible Chinese mushroom Termitomyces albuminosus. These compounds have been observed to induce neuronal differentiation in rat PC12 cells. Particularly, Termitomycesphin F, along with its congeners (E and others), are hydroxylated around the middle of the long-chain base (LCB), which is believed to be crucial for their neuritogenic activity. The significance of the hydroxylation on the LCB was underscored by the finding that cerebrosides not hydroxylated around the middle of the LCB were inactive against PC12 cells. Modifications like di- and tetrahydroxylation of the inactive cerebrosides resulted in enhanced neuritogenic activity, highlighting the importance of specific structural features in these compounds for their biological activities (Qi, Ojika, & Sakagami, 2001).

Enhancement of BKCa Channel Activity

Termitomycesphins, specifically Termitomycesphin A and B, have been studied for their effects on the activation of BKCa (Big Potassium Calcium-activated) channels. These channels play a significant role in various physiological processes and are implicated in the pathology of many diseases. The study found that Termitomycesphins could activate BKCa channels at micromolar concentrations. Termitomycesphin A, in particular, was observed to increase the single channel open probability of BKCa channels in a dose-dependent manner without altering the single channel conductance. This implies a potential therapeutic application of Termitomycesphins in diseases where BKCa channels are involved (Xu et al., 2011).

Fungal Symbiosis and Biomass Degradation

Termitomyces species, including those producing Termitomycesphins, have a symbiotic relationship with fungus-growing termites. This symbiosis contributes significantly to biomass conversion in specific ecosystems. The fungi provide the termites with a source of food, while the termites cultivate the fungi in their nests. This symbiotic relationship also involves the degradation of plant material, with Termitomyces playing a crucial role in breaking down the cellulose and other components. The efficiency of this degradation process and the overall symbiotic relationship are areas of significant interest and study, indicating the ecological importance of Termitomycesphins-producing fungi (Otani et al., 2019).

Propriétés

Nom du produit |

Termitomycesphin F |

|---|---|

Formule moléculaire |

C43H83NO10 |

Poids moléculaire |

774.1 g/mol |

Nom IUPAC |

(2R)-N-[(E,2S,3R)-3,8-dihydroxy-9-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-2-hydroxyoctadecanamide |

InChI |

InChI=1S/C43H83NO10/c1-4-6-8-10-12-13-14-15-16-17-18-20-22-24-30-37(48)42(52)44-34(32-53-43-41(51)40(50)39(49)38(31-45)54-43)36(47)29-26-25-28-35(46)33(3)27-23-21-19-11-9-7-5-2/h26,29,33-41,43,45-51H,4-25,27-28,30-32H2,1-3H3,(H,44,52)/b29-26+/t33?,34-,35?,36+,37+,38+,39+,40-,41+,43+/m0/s1 |

Clé InChI |

BJMQARSMRDABQI-LOJLZSRWSA-N |

SMILES isomérique |

CCCCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCC(C(C)CCCCCCCCC)O)O)O |

SMILES canonique |

CCCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC(C(C)CCCCCCCCC)O)O)O |

Synonymes |

termitomycesphin F |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1R,2R,7R,9R,10R,12S)-1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] acetate](/img/structure/B1254427.png)

![4-[[1-(2-(18F)fluoranylethyl)piperidin-4-yl]methoxy]benzonitrile](/img/structure/B1254443.png)

![N-[(2s,3s,4r)-1-(Alpha-D-Galactopyranosyloxy)-3,4-Dihydroxyoctadecan-2-Yl]hexadecanamide](/img/structure/B1254447.png)